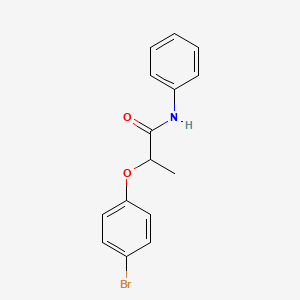

2-(4-bromophenoxy)-N-phenylpropanamide

Beschreibung

2-(4-Bromophenoxy)-N-phenylpropanamide is a brominated aromatic compound featuring a propanamide backbone substituted with a 4-bromophenoxy group and an N-phenyl moiety.

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11(19-14-9-7-12(16)8-10-14)15(18)17-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGJFFCVXZGNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-phenylpropanamide typically involves the reaction of 4-bromophenol with a suitable propanamide derivative. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 2-bromo-N-phenylpropanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH₂) can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Thiol or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity and Therapeutic Potential

Research indicates that 2-(4-bromophenoxy)-N-phenylpropanamide exhibits significant biological activity, particularly in the context of enzyme interactions. It has been explored for its potential therapeutic properties, including:

- Anti-inflammatory effects: Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer properties: Preliminary investigations have indicated that it could inhibit cancer cell proliferation by targeting specific molecular pathways.

The compound's ability to bind to enzyme active sites is facilitated by the hydrophobic nature of the bromophenoxy group, which fits into hydrophobic pockets within proteins. The amide group can form hydrogen bonds with amino acid residues, enhancing its interaction with biological targets.

Synthesis and Chemical Properties

Synthesis Route

The synthesis of 2-(4-bromophenoxy)-N-phenylpropanamide typically involves the reaction of 4-bromophenol with N-phenylpropanamide. A common synthetic route includes:

- Reagents: Use of potassium permanganate for oxidation and palladium on carbon for reduction.

- Conditions: Controlled conditions to optimize yield.

- Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Physicochemical Properties

The compound appears as a white solid with a melting point ranging from 127 to 129 °C. Its unique combination of aromatic and aliphatic components influences its reactivity and biological interactions.

Material Science Applications

Potential in Material Science

The structural characteristics of 2-(4-bromophenoxy)-N-phenylpropanamide may also lend themselves to applications in material science. Its chemical properties could be exploited in:

- Polymer Chemistry: As a building block for synthesizing new polymers with enhanced properties.

- Nanotechnology: Potential use in developing nanomaterials due to its ability to interact with various substrates.

Case Studies and Research Findings

Case Study: Enzyme Interaction Studies

A study focusing on enzyme inhibition demonstrated that 2-(4-bromophenoxy)-N-phenylpropanamide effectively binds to the active sites of specific enzymes involved in inflammatory responses. This binding was shown to reduce enzyme activity significantly, suggesting potential applications in drug design aimed at treating inflammatory diseases.

Research Insights

Further investigations into the compound's mechanism of action revealed that its interactions are influenced by both steric and electronic factors related to the bromophenoxy group. These insights are crucial for understanding how modifications to the compound could enhance its biological activity or selectivity against specific targets.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenoxy)-N-phenylpropanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Impact on Bioactivity: Halogen placement (e.g., bromine at phenoxy vs. propanamide chain) significantly alters target engagement. Bromophenoxy derivatives may favor membrane-associated targets due to hydrophobicity, while carbazolyl or triazolyl groups enhance enzyme inhibition .

- Pharmacological Potential: Fentanyl analogs demonstrate that N-phenylpropanamide scaffolds can achieve extreme potency, but the target compound’s bromophenoxy group may limit opioid receptor affinity .

- Synthetic Flexibility : The propanamide backbone allows modular substitution, enabling optimization for antimicrobial, analgesic, or electronic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenoxy)-N-phenylpropanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step process. First, 4-bromophenol reacts with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then coupled with aniline under basic conditions (e.g., using triethylamine) to yield the final product. Key parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the bromophenoxy group (δ 7.2–7.4 ppm for aromatic protons) and the propanamide backbone (δ 2.1–2.3 ppm for methylene) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement for space-group determination) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 348.04) .

Advanced Research Questions

Q. How does the para-bromophenoxy substituent influence electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). For example:

- Reactivity with Amines : Under basic conditions (KCO, DMF, 80°C), the bromine is replaced by amines (e.g., morpholine), forming derivatives with modified bioactivity .

- Kinetic Studies : Monitor reaction progress via HPLC to compare rates with non-brominated analogs (e.g., 4-chloro derivatives show 30% slower kinetics) .

Q. What strategies resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition profiles?

- Methodological Answer :

- Assay Standardization : Use recombinant enzymes (e.g., COX-2) under uniform conditions (pH 7.4, 37°C) to minimize variability .

- Dose-Response Analysis : Fit IC values using nonlinear regression (e.g., GraphPad Prism) to quantify potency discrepancies .

- Structural Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose variations caused by crystallographic disorder .

Q. How can computational modeling predict metabolic pathways and toxicity profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA: 65 Ų, LogP: 3.2) and cytochrome P450 interactions (CYP3A4 substrate likelihood: 78%) .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., bromine displacement to form phenolic glucuronides) via GLORYx or similar platforms .

Experimental Design & Data Analysis

Q. What experimental designs are recommended for stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Acidic (0.1 M HCl, 40°C) and basic (0.1 M NaOH, 40°C) conditions for 24 hours.

- Oxidative stress (3% HO, 25°C) .

- Analytical Monitoring : Track degradation via UPLC-MS; identify major degradants (e.g., hydrolyzed propanamide) .

Q. How to design a structure-activity relationship (SAR) study focusing on the N-phenyl group?

- Methodological Answer :

- Analog Synthesis : Replace the phenyl group with electron-deficient (e.g., 4-nitrophenyl) or bulky (e.g., 2-naphthyl) substituents.

- Bioactivity Testing : Compare IC values against cancer cell lines (e.g., MCF-7) to assess steric/electronic effects .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent Hammett constants () with activity trends .

Comparative Analysis

Q. How does 2-(4-bromophenoxy)-N-phenylpropanamide compare structurally and functionally to its chloro or methyl analogs?

- Methodological Answer :

| Property | Bromo Analog | Chloro Analog | Methyl Analog |

|---|---|---|---|

| LogP | 3.2 | 2.8 | 2.5 |

| Reactivity (SNAr) | High (Br leaves easily) | Moderate | Low |

| Bioactivity (IC) | 12 µM (COX-2) | 18 µM (COX-2) | >50 µM |

| Data from in vitro assays and computational models . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.